molecular formula C42H34ClN7O4 B12756801 Acetic acid, (4-((2-phenyl-1,8-naphthyridin-3-yl)carbonyl)phenoxy)-, (1-((4-(4-chlorophenyl)-1-piperazinyl)methyl)-1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazide CAS No. 136603-18-4

Acetic acid, (4-((2-phenyl-1,8-naphthyridin-3-yl)carbonyl)phenoxy)-, (1-((4-(4-chlorophenyl)-1-piperazinyl)methyl)-1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazide

Cat. No.: B12756801
CAS No.: 136603-18-4
M. Wt: 736.2 g/mol
InChI Key: QRTUPCYNHCIQOQ-UHFFFAOYSA-N
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Description

Acetic acid, (4-((2-phenyl-1,8-naphthyridin-3-yl)carbonyl)phenoxy)-, (1-((4-(4-chlorophenyl)-1-piperazinyl)methyl)-1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazide is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of acetic acid, (4-((2-phenyl-1,8-naphthyridin-3-yl)carbonyl)phenoxy)-, (1-((4-(4-chlorophenyl)-1-piperazinyl)methyl)-1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazide involves multiple steps. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of various functional groups through a series of chemical reactions. The reaction conditions often involve the use of specific reagents, solvents, and catalysts to achieve the desired product. Industrial production methods may involve scaling up these reactions and optimizing the conditions for higher yields and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of oxidized derivatives, while substitution reactions may result in the replacement of specific functional groups .

Scientific Research Applications

Acetic acid, (4-((2-phenyl-1,8-naphthyridin-3-yl)carbonyl)phenoxy)-, (1-((4-(4-chlorophenyl)-1-piperazinyl)methyl)-1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activities, such as antimicrobial or anticancer properties. In medicine, it could be investigated for its potential therapeutic effects. In industry, it may be used in the development of new materials or as a catalyst in various chemical processes .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the specific application and the biological system being studied. For example, in a biological context, the compound may interact with enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects .

Comparison with Similar Compounds

When compared to other similar compounds, acetic acid, (4-((2-phenyl-1,8-naphthyridin-3-yl)carbonyl)phenoxy)-, (1-((4-(4-chlorophenyl)-1-piperazinyl)methyl)-1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazide stands out due to its unique combination of functional groups and structural features.

Properties

CAS No.

136603-18-4

Molecular Formula

C42H34ClN7O4

Molecular Weight

736.2 g/mol

IUPAC Name

N-[1-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]-2-hydroxyindol-3-yl]imino-2-[4-(2-phenyl-1,8-naphthyridine-3-carbonyl)phenoxy]acetamide

InChI

InChI=1S/C42H34ClN7O4/c43-31-14-16-32(17-15-31)49-23-21-48(22-24-49)27-50-36-11-5-4-10-34(36)39(42(50)53)47-46-37(51)26-54-33-18-12-29(13-19-33)40(52)35-25-30-9-6-20-44-41(30)45-38(35)28-7-2-1-3-8-28/h1-20,25,53H,21-24,26-27H2

InChI Key

QRTUPCYNHCIQOQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CN2C3=CC=CC=C3C(=C2O)N=NC(=O)COC4=CC=C(C=C4)C(=O)C5=C(N=C6C(=C5)C=CC=N6)C7=CC=CC=C7)C8=CC=C(C=C8)Cl

Origin of Product

United States

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